molecular formula C12H26Cl2N2 B1424730 4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride CAS No. 1211499-19-2

4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Cat. No. B1424730
CAS RN: 1211499-19-2
M. Wt: 269.25 g/mol
InChI Key: WIPQFUABSKCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1211499-19-2 . It has a molecular weight of 269.26 . It is a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is 1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 269.26 .

Scientific Research Applications

  • Gastric Antisecretory Agents : Piperidine derivatives, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have been investigated for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).

  • Molecular Structure Analysis : Research involving similar piperidine compounds, like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been conducted to understand their molecular structure, crystal formation, and interactions like hydrogen bonding and C-H…π interactions (Khan et al., 2013).

  • Antimycobacterial Properties : Spiro-piperidin-4-ones, derived from piperidine, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, presenting potential as antimycobacterial agents (Kumar et al., 2008).

  • Antibacterial and Antifungal Agents : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones exhibited potent biological activities against various bacterial and fungal pathogens (Thanusu et al., 2010).

  • Antimicrobial Studies in Organotin Chemistry : Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and tested for antimicrobial activity against plant and human pathogens, showing higher activity than the free ligand (Shahzadi et al., 2006).

  • Cancer Treatment Potential : Piperidine derivatives have been explored as Aurora kinase inhibitors, potentially useful in treating cancer (ヘンリー,ジェームズ, 2006).

  • Bioactive Compounds in Agriculture : Piperidine derivatives have been studied for their antimicrobial activities against pathogens of Lycopersicon esculentum (tomato plants), with some compounds showing significant potent activities (Vinaya et al., 2009).

  • Near-Infrared Absorbers : Synthetic bacteriochlorins with integral spiro-piperidine motifs have been designed for tailoring the polarity of near-infrared absorbers, important in medicinal chemistry (Reddy et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQFUABSKCKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 6
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.